CBP/p300 Isoform Selectivity Ratio: PF-CBP1 Versus SGC-CBP30 and I-CBP112
PF-CBP1 exhibits a CBP-to-p300 IC50 ratio of approximately 2.9-fold (125 nM vs. 363 nM) [1]. In contrast, SGC-CBP30 displays a narrower selectivity window: its reported CBP IC50 ranges from 21-69 nM while p300 IC50 is 38 nM, yielding a maximum ratio of ~1.8-fold under the most favorable interpretation of the range [2]. I-CBP112 exhibits an intermediate ratio of approximately 4.4-fold (CBP IC50 = 142-170 nM, p300 IC50 = 625 nM) [3]. The differing selectivity ratios across these probes have direct implications for interpreting phenotypes: PF-CBP1 provides moderate CBP preference without the near-pan-CBP/p300 equipotency of SGC-CBP30, while avoiding the wider selectivity gap of I-CBP112 that may complicate cross-study comparisons.
| Evidence Dimension | CBP/p300 bromodomain selectivity ratio (p300 IC50 ÷ CBP IC50) |
|---|---|
| Target Compound Data | CBP IC50 = 125 nM; p300 IC50 = 363 nM |
| Comparator Or Baseline | SGC-CBP30: CBP IC50 = 21-69 nM, p300 IC50 = 38 nM (ratio ~0.6-1.8). I-CBP112: CBP IC50 = 142-170 nM, p300 IC50 = 625 nM (ratio ~4.4). |
| Quantified Difference | PF-CBP1 selectivity ratio = 2.9-fold; SGC-CBP30 maximum ratio = 1.8-fold; I-CBP112 ratio = 4.4-fold |
| Conditions | Biochemical FRET/AlphaScreen assays as reported in respective primary references |
Why This Matters
The isoform selectivity ratio determines whether experimental readouts reflect CBP-specific, p300-specific, or combined CBP/p300 bromodomain inhibition—a critical consideration for target deconvolution studies.
- [1] Chekler EL, et al. Transcriptional Profiling of a Selective CREB Binding Protein Bromodomain Inhibitor Highlights Therapeutic Opportunities. Chem Biol. 2015;22(12):1588-1596. View Source
- [2] BPS Bioscience. SGC-CBP30 Product Datasheet. Catalog #27650-2. View Source
- [3] IUPHAR/BPS Guide to Immunopharmacology. I-CBP112 Ligand Page. Accessed 2026. View Source
